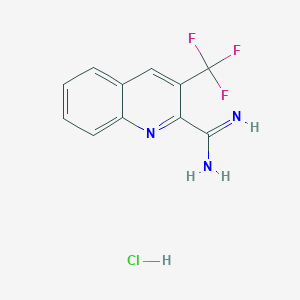
3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H9ClF3N3 and a molecular weight of 275.66 g/mol . This compound is known for its unique molecular structure, which includes a trifluoromethyl group attached to a quinoline ring, making it a valuable compound in various scientific research applications .
Méthodes De Préparation
The synthesis of 3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves several steps. One common synthetic route includes the reaction of 3-(trifluoromethyl)quinoline with appropriate reagents to introduce the carboximidamide group. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet the demand for this compound .
Analyse Des Réactions Chimiques
3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Applications De Recherche Scientifique
3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and quinoline ring play a crucial role in its activity, influencing its binding affinity and reactivity with other molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
3-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride can be compared with other similar compounds, such as:
- 3-(Trifluoromethyl)quinoline-2-carboxamide
- 3-(Trifluoromethyl)quinoline-2-carboxylic acid
- 3-(Trifluoromethyl)quinoline-2-carboxaldehyde
These compounds share the trifluoromethyl group and quinoline ring but differ in their functional groups, leading to variations in their chemical properties and applications.
Propriétés
Numéro CAS |
1179362-02-7 |
|---|---|
Formule moléculaire |
C11H9ClF3N3 |
Poids moléculaire |
275.66 g/mol |
Nom IUPAC |
3-(trifluoromethyl)quinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H8F3N3.ClH/c12-11(13,14)7-5-6-3-1-2-4-8(6)17-9(7)10(15)16;/h1-5H,(H3,15,16);1H |
Clé InChI |
JHOWHVPIDFEVCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=N2)C(=N)N)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















